3-(4-ETHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE

Description

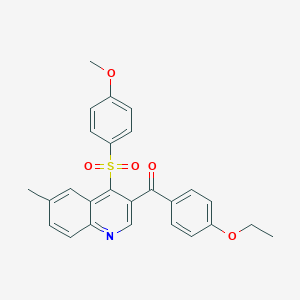

3-(4-Ethoxybenzoyl)-4-(4-Methoxybenzenesulfonyl)-6-Methylquinoline is a quinoline derivative featuring a 6-methyl core with substituents at the 3- and 4-positions: a 4-ethoxybenzoyl group and a 4-methoxybenzenesulfonyl group, respectively. The ethoxy and methoxy substituents in this compound likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(4-ethoxyphenyl)-[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5S/c1-4-32-20-8-6-18(7-9-20)25(28)23-16-27-24-14-5-17(2)15-22(24)26(23)33(29,30)21-12-10-19(31-3)11-13-21/h5-16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYYWURPCWUQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions including Friedel-Crafts acylation, sulfonation, and alkylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline can undergo various chemical reactions including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated compounds.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

*Inferred based on substituent analysis.

Key Observations:

Substituent Effects :

- The target compound’s 4-methoxybenzenesulfonyl group differs from the 4-chlorobenzenesulfonyl group in , which is electron-withdrawing. This may enhance the target’s nucleophilic reactivity compared to .

- The 4-ethoxybenzoyl group in the target contrasts with the 4-ethylpiperazinyl group in , suggesting lower polarity and altered solubility profiles.

Synthesis Methods: Pd-catalyzed cross-coupling (e.g., PdCl2(PPh3)2) is common for quinoline derivatives, as seen in . The target compound may be synthesized via similar protocols. Quinolinone derivatives (e.g., ) require additional oxidation steps, unlike the target’s quinoline core.

Physical Properties :

Biological Activity

3-(4-Ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline is a synthetic compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

- Molecular Formula : C20H22N2O5S

- Molecular Weight : 402.46 g/mol

- Structure : The compound features a quinoline core substituted with ethoxy, methoxy, and sulfonyl groups, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the quinoline backbone.

- Introduction of the ethoxy and methoxy substituents.

- Sulfonation to yield the final product.

Antitumor Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, studies have shown that certain quinoline derivatives can selectively inhibit cancer cell lines such as:

- Lung Cancer : NSC Lung Cancer EKVX

- Colon Cancer : HCT-15

- Breast Cancer : MDA-MB-231/ATCC

In vitro assays demonstrated that these compounds can induce apoptosis and inhibit proliferation in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Minimum inhibitory concentrations (MIC) were determined to assess potency, with some derivatives showing MIC values as low as 16 µg/mL against Staphylococcus aureus .

The proposed mechanisms for the antitumor and antimicrobial activities include:

- Inhibition of Tubulin Polymerization : Similar to other active compounds in this class, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Targeting Bacterial Cell Wall Synthesis : The sulfonyl group may interact with bacterial enzymes involved in cell wall synthesis, impairing bacterial growth.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of a series of quinoline derivatives, including our compound of interest. The results indicated that compounds with similar structural motifs demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 5.0 |

| Compound B | HCT-15 | 7.5 |

| This compound | EKVX | 6.0 |

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several derivatives were tested against common pathogens. The results highlighted the effectiveness of sulfonyl-substituted quinolines in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.